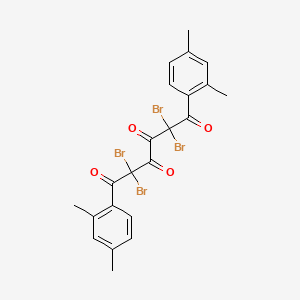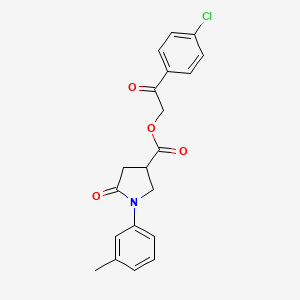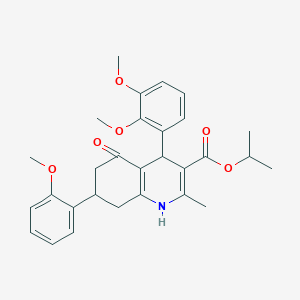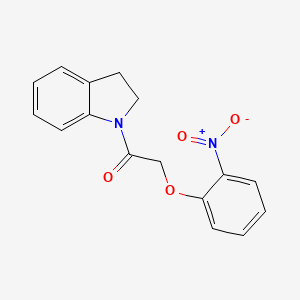
2,2,5,5-Tetrabromo-1,6-bis(2,4-dimethylphenyl)hexane-1,3,4,6-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE is a complex organic compound characterized by its multiple bromine atoms and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE typically involves multi-step organic reactions. A common approach might include the bromination of a precursor compound followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. In chemical reactions, its reactivity is influenced by the presence of bromine atoms and phenyl groups, which can stabilize intermediates and transition states.
相似化合物的比较
Similar Compounds
2,2,5,5-Tetrabromo-1,6-diphenyl-1,3,4,6-hexanetetraone: Similar structure but lacks the dimethyl groups on the phenyl rings.
2,2,5,5-Tetrabromo-1,6-bis(4-methylphenyl)-1,3,4,6-hexanetetraone: Similar structure with methyl groups in different positions.
Uniqueness
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE is unique due to the specific positioning of bromine atoms and dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C22H18Br4O4 |
|---|---|
分子量 |
666.0 g/mol |
IUPAC 名称 |
2,2,5,5-tetrabromo-1,6-bis(2,4-dimethylphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C22H18Br4O4/c1-11-5-7-15(13(3)9-11)17(27)21(23,24)19(29)20(30)22(25,26)18(28)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI 键 |
DFRLQUONBILKPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)C(C(=O)C(=O)C(C(=O)C2=C(C=C(C=C2)C)C)(Br)Br)(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate](/img/structure/B11080385.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile](/img/structure/B11080391.png)

![6-Tert-butyl-3-[(5-chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11080396.png)

![N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080402.png)
![4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11080405.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B11080414.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B11080419.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11080446.png)
![1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11080449.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B11080464.png)
